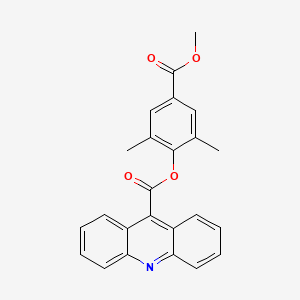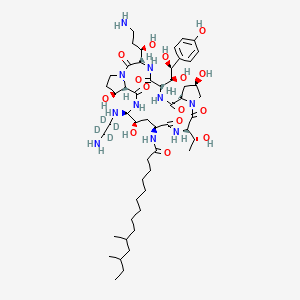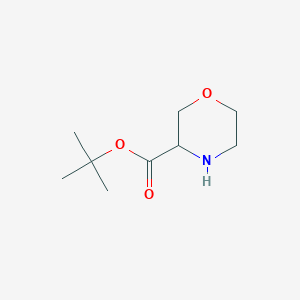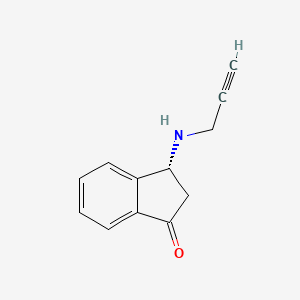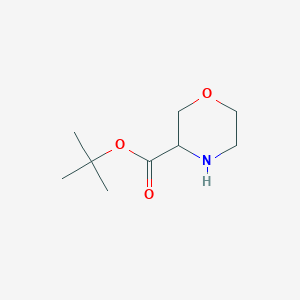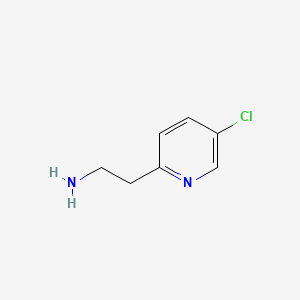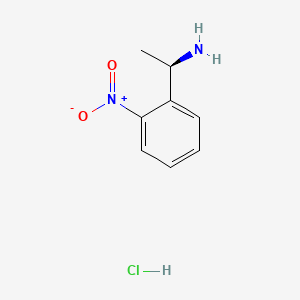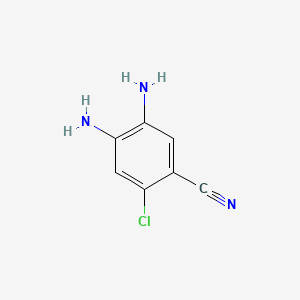
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinoline is a key fragment of a diverse range of alkaloids and bioactive molecules . It’s a “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties .Chemical Reactions Analysis
Various multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .科学的研究の応用
Anticancer and Therapeutic Applications
Tetrahydroisoquinoline (THIQ) derivatives, including 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol, have been extensively studied for their therapeutic potentials. The US FDA's approval of trabectedin, a compound from this class, for treating soft tissue sarcomas highlights the significance of THIQ derivatives in anticancer drug discovery (Singh & Shah, 2017). Moreover, these derivatives are also being explored for their roles in combating various infectious diseases and metabolic disorders, showcasing their broad pharmacological applications.
Neuroprotective, Antiaddictive, and Antidepressant-like Activities
Derivatives of this compound, such as 1metiq, exhibit significant neuroprotective, antiaddictive, and antidepressant-like activities. These compounds have shown potential in behavioral, neurochemical, and molecular studies on rodents, hinting at their therapeutic effects against neurodegenerative diseases and their capabilities as novel antidepressant and antiaddictive drugs (Antkiewicz‐Michaluk et al., 2018).
Antioxidant Applications
Research has also been conducted on analogs of this compound, such as ethoxyquin, for their antioxidant efficacy, particularly in protecting polyunsaturated fatty acids in fish meal from spontaneous combustion. The discovery of potent antioxidants like hydroquin among these analogs opens up possibilities for their use in food preservation and safety (de Koning, 2002).
Application in Organic Light-Emitting Diodes (OLEDs)
The this compound scaffold is also utilized in the development of organic semiconductors for OLED devices. BODIPY-based materials derived from THIQ compounds have shown promise as 'metal-free' infrared emitters, indicating their potential in enhancing OLED technology and applications (Squeo & Pasini, 2020).
Pharmacological Importance in Modern Therapeutics
Isoquinoline derivatives, including this compound, have been identified as crucial in modern therapeutics for their broad biological activities. These compounds have been explored for anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumour, and anti-glaucoma properties, among others. The synthetic modification of these compounds is an ongoing research area aiming to develop more potent and broad-spectrum drug molecules for various diseases (Danao et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-9-4-3-8(13)5-10(9)11(14)6-12(7)2/h3-5,7,11,13-14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJPMVFBVUHAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C(C=C2)O)C(CN1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
